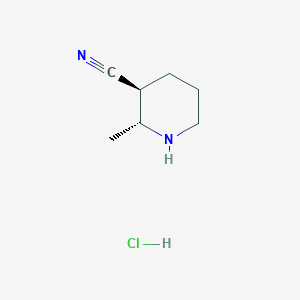

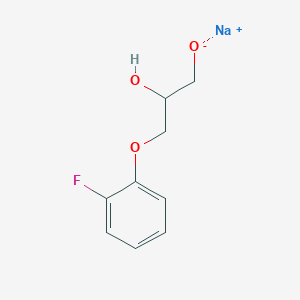

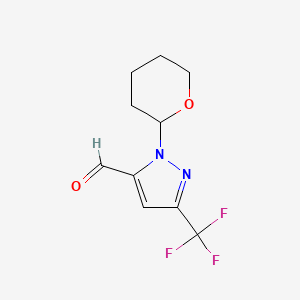

![molecular formula C6H10ClN3 B1403714 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride CAS No. 1389264-31-6](/img/structure/B1403714.png)

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Übersicht

Beschreibung

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a chemical compound with the CAS Number: 1523617-96-0 . It has a molecular weight of 196.08 . This compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride . The InChI code for this compound is 1S/C6H9N3.ClH/c1-9-6-4-7-2-5(6)3-8-9;/h3,7H,2,4H2,1H3;1H .Physical And Chemical Properties Analysis

This compound is solid in its physical form . It should be stored in a sealed container at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Perspective

Pyrazoles, including methyl-substituted derivatives like 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, are prominent in medicinal chemistry due to their wide spectrum of biological activities. Synthetic approaches for these compounds are diverse, aiming to enhance their medical significance by improving efficacy and reducing microbial resistance. This class of compounds has been explored for potential therapeutic applications, underscoring the importance of innovative synthetic methods to develop new medicinal leads (Sharma et al., 2021).

Organophosphorus Azoles and Stereochemistry

Research on organophosphorus azoles, including pyrazoles, focuses on understanding their stereochemical structure through NMR spectroscopy and quantum chemistry. The study of these compounds, particularly in their phosphorylated forms, contributes to our knowledge of their chemical behavior and potential applications in scientific research (Larina, 2023).

Heterocyclic Synthons in Organic Synthesis

The pyrazole moiety, including 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, is a vital pharmacophore in numerous biologically active compounds. Its role in organic synthesis extends beyond medicinal chemistry, serving as a useful synthon for creating various heterocyclic systems. This versatility highlights the compound's contribution to the development of new bioactive molecules (Dar & Shamsuzzaman, 2015).

Coordination Compounds and Polynuclear Complexes

Studies on pyrazole-based ligands, including those similar to 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, reveal their potential in forming coordination compounds with highly symmetric metal cores. These findings are significant for materials science and catalysis, demonstrating the structural diversity achievable with pyrazole-derived ligands (Gusev et al., 2019).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of azaheterocycles, including pyrazoles, represents a modern approach to chemical synthesis, offering advantages such as reduced reaction times and improved yields. This method underscores the evolving techniques in synthetic chemistry aimed at more efficient and sustainable practices (Sakhuja et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-4-5-2-7-3-6(5)9-8-4;/h7H,2-3H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYAGGWXWLOABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNCC2=NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride | |

CAS RN |

1523617-96-0 | |

| Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-3-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

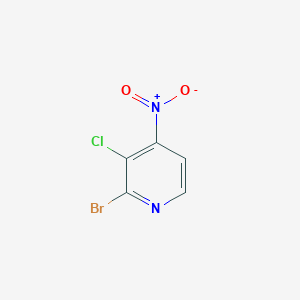

![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)

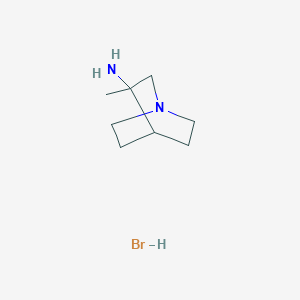

![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)

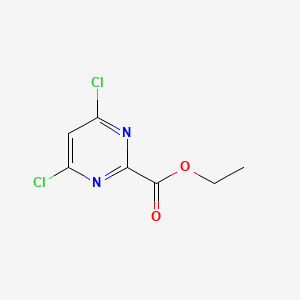

![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)

![Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate](/img/structure/B1403653.png)